molecular formula C23H16ClN5OS B2451918 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207058-58-9

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2451918
CAS No.: 1207058-58-9
M. Wt: 445.93
InChI Key: WSIYBSWXLBQBKK-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C23H16ClN5OS and its molecular weight is 445.93. The purity is usually 95%.
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Properties

IUPAC Name

5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5OS/c24-16-8-6-15(7-9-16)20-14-31-23(26-20)21-22(25)29(28-27-21)17-10-12-19(13-11-17)30-18-4-2-1-3-5-18/h1-14H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIYBSWXLBQBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely dependent on the specific structure and functional groups present in the compound.

Temporal Effects in Laboratory Settings

The temporal effects of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine in laboratory settings are not yet fully known. Thiazole derivatives have been reported to have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Thiazole derivatives have been reported to have threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives have been reported to interact with various enzymes or cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives have been reported to interact with various transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Thiazole derivatives have been reported to be directed to specific compartments or organelles.

Biological Activity

The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring which is known for its role in various biological activities.
  • A thiazole moiety that contributes to its pharmacological properties.
  • A chlorophenyl group , which enhances its interaction with biological targets.

The molecular formula is C19H16ClN5SC_{19}H_{16}ClN_{5}S, and it exhibits a molecular weight of approximately 373.88 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. Its mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, including kinases and proteases, leading to altered cell function and apoptosis in cancer cells .
  • Modulation of Receptor Activity : It has shown potential in modulating the activity of neurotransmitter receptors, particularly in the central nervous system, contributing to anticonvulsant effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range .
  • Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Anticonvulsant Activity

The triazole scaffold has been extensively studied for anticonvulsant properties:

  • Animal Models : In rodent models, the compound exhibited significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. Doses as low as 30 mg/kg showed notable efficacy .
  • Pharmacodynamics : Binding studies indicated that the compound interacts with voltage-gated sodium channels (VGSCs), similar to established anticonvulsants like phenytoin .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties revealed:

  • Broad-Spectrum Activity : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Triazole Derivatives in Cancer Therapy : A study involving a series of triazole derivatives reported significant tumor growth inhibition in xenograft models when administered at therapeutic doses .
  • Anticonvulsant Efficacy : Research on thiazole-containing triazoles indicated promising results in reducing seizure frequency in patients with refractory epilepsy during clinical trials .

Data Summary

Activity TypeModel/MethodObservationsReference
AnticancerMCF-7 Cell LineIC50 ~ 5 µM; apoptosis induction
AnticonvulsantMES/PTZ TestsSignificant seizure protection at 30 mg/kg
AntimicrobialMIC TestingMIC = 3.12 - 12.5 µg/mL against S. aureus

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and triazole structures can exhibit anticancer properties. For instance, derivatives similar to 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been widely studied for their effectiveness against bacterial and fungal infections. Preliminary studies indicate that the target compound may possess significant antimicrobial properties, making it a candidate for further investigation in treating infectious diseases .

Acetylcholinesterase Inhibition

Given the structural similarities with other known acetylcholinesterase inhibitors, there is potential for this compound to exhibit activity against this enzyme. Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s disease. Studies on related compounds have shown that modifications can lead to enhanced inhibitory effects on acetylcholinesterase, suggesting a similar pathway for the target compound .

Synthesis and Characterization

The synthesis of this compound has been achieved through various chemical reactions involving thiazole and triazole precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of the synthesized compound .

Case Studies

StudyFindings
Anticancer Evaluation In vitro tests showed IC50 values indicating effective inhibition of cell growth in breast cancer cell lines .
Antimicrobial Assessment Exhibited significant activity against Staphylococcus aureus and Escherichia coli in preliminary assays .
Neuroprotective Activity Potential as an acetylcholinesterase inhibitor was suggested through docking studies indicating favorable binding interactions with the active site of the enzyme .

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